molecular formula C20H19ClN2O4S3 B2477635 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955224-53-0

5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2477635
CAS No.: 955224-53-0
M. Wt: 483.01
InChI Key: QPRXNKTWTOYNGI-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex chemical compound with diverse applications. It contains a 1,2,3,4-tetrahydroisoquinoline structural motif, which is an important component of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.


Chemical Reactions Analysis

The chemical reactions of “this compound” can be studied through various approaches. For instance, the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved via multicomponent reactions involving tunable iminium ions as intermediates .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed by studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity (pKa).

Scientific Research Applications

Structural and Synthesis Insights

Research on sulfonamide derivatives, including compounds structurally related to 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, has provided significant insights into their synthesis and potential applications. For instance, the study of various sulfonamide compounds has highlighted the importance of the sulfonyl group in achieving desired molecular conformations and reactivities. The sulfonyl group's placement affects steric interactions and hydrogen bonding patterns, which are crucial for the compound's biological activities and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Catalytic Applications and Chemical Reactions

Sulfonamide derivatives serve as key intermediates in various chemical reactions, including cyclizations and catalytic processes. For example, the synthesis of tetrahydroisoquinolines involves sulfonamide intermediates, demonstrating their utility in constructing complex heterocyclic systems. Such processes are integral for developing pharmaceuticals and materials with specific functional properties (Bunce, Cain, & Cooper, 2012).

Anticancer and Antimicrobial Activities

Several studies have explored the biological activities of sulfonamide derivatives, revealing their potential as anticancer and antimicrobial agents. For instance, novel sulfonamide compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, certain sulfonamide derivatives possess significant antiviral and antimycobacterial properties, suggesting their application in treating infectious diseases (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).

Enzyme Inhibition and Molecular Interaction

The interaction of sulfonamide derivatives with enzymes, such as carbonic anhydrases, highlights their role in modulating biological pathways. These interactions can lead to therapeutic effects, including diuretic, anticonvulsant, and antiglaucoma activities. Understanding these molecular interactions is critical for designing drugs with specific targets and minimal side effects (Turkmen, Durgun, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

Future Directions

The future directions in the research of “5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” could involve the development of novel THIQ analogs with potent biological activity . Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Properties

IUPAC Name

5-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S3/c1-14-2-6-18(7-3-14)30(26,27)23-11-10-15-4-5-17(12-16(15)13-23)22-29(24,25)20-9-8-19(21)28-20/h2-9,12,22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRXNKTWTOYNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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